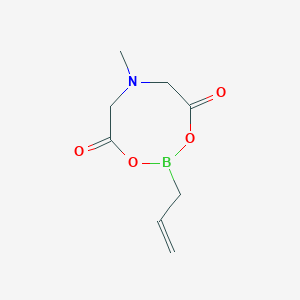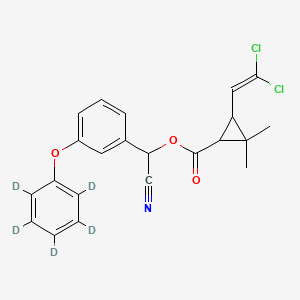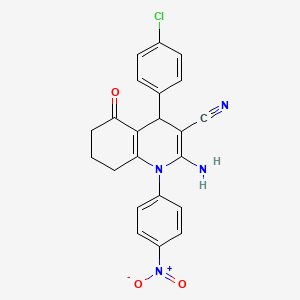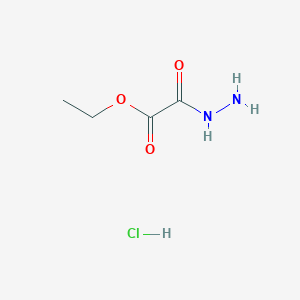
L-Alanine-13C3,15N,d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Alanine-13C3,15N,d4, also known as L-2-Aminopropionic acid-13C3,15N,d4, is a stable isotope-labeled compound. It is a non-essential amino acid that plays a crucial role in various metabolic processes, including sugar and acid metabolism. The compound is labeled with carbon-13, nitrogen-15, and deuterium, making it valuable for research purposes, particularly in nuclear magnetic resonance (NMR) studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanine-13C3,15N,d4 involves the incorporation of stable isotopes into the alanine molecule. The process typically starts with the synthesis of labeled precursors, such as 13C-labeled acetic acid and 15N-labeled ammonia. These precursors undergo a series of chemical reactions, including amidation and hydrogenation, to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and conditions to ensure high purity and yield. The isotopic purity of the final product is typically around 98-99% for each labeled element .
Análisis De Reacciones Químicas
Types of Reactions
L-Alanine-13C3,15N,d4 can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo compounds.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The hydrogen atoms can be substituted with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include oxo compounds, alcohols, and substituted alanine derivatives. These products are often used in further research and development .
Aplicaciones Científicas De Investigación
L-Alanine-13C3,15N,d4 has a wide range of applications in scientific research:
Chemistry: Used in NMR studies to investigate molecular structures and dynamics.
Biology: Helps in studying metabolic pathways and enzyme activities.
Medicine: Used in drug development and pharmacokinetic studies.
Industry: Employed in the production of labeled compounds for various industrial applications
Mecanismo De Acción
L-Alanine-13C3,15N,d4 exerts its effects by participating in metabolic processes. It is involved in sugar and acid metabolism, enhancing immunity, and providing energy for muscle tissue, brain, and the central nervous system. The labeled isotopes allow researchers to trace the compound’s pathway and interactions within biological systems .
Comparación Con Compuestos Similares
Similar Compounds
L-Alanine-13C3,15N: Similar in structure but without deuterium labeling.
L-Alanine-13C3,d4: Labeled with carbon-13 and deuterium but not nitrogen-15.
L-Alanine-15N,d4: Labeled with nitrogen-15 and deuterium but not carbon-13
Uniqueness
L-Alanine-13C3,15N,d4 is unique due to its triple labeling with carbon-13, nitrogen-15, and deuterium. This combination provides a comprehensive tool for studying complex biological and chemical processes, making it more versatile than compounds labeled with fewer isotopes .
Propiedades
Fórmula molecular |
C3H7NO2 |
|---|---|
Peso molecular |
97.089 g/mol |
Nombre IUPAC |
(2S)-2-(15N)azanyl-2,3,3,3-tetradeuterio(1,2,3-13C3)propanoic acid |
InChI |
InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i1+1D3,2+1D,3+1,4+1 |
Clave InChI |
QNAYBMKLOCPYGJ-GQLSUUKLSA-N |
SMILES isomérico |
[2H][13C@@]([13C](=O)O)([13C]([2H])([2H])[2H])[15NH2] |
SMILES canónico |
CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(4-ethoxyphenyl)methylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B12052988.png)



![N-[2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]aniline](/img/structure/B12053010.png)



![N-(3,4-dichlorophenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12053020.png)

![Fuc(a1-2)[Gal(a1-3)]Gal(b1-4)[Fuc(a1-3)]Glc](/img/structure/B12053036.png)


![2-amino-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12053048.png)
